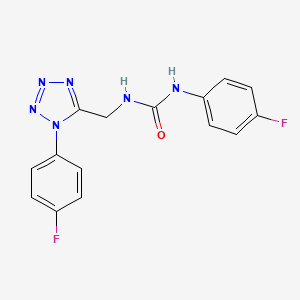

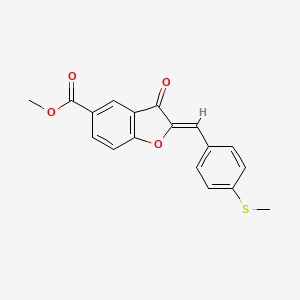

![molecular formula C18H22N2O5S2 B3014829 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899999-47-4](/img/structure/B3014829.png)

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as compound 1, is a novel polyheterocyclic compound. It features a complex structure comprising a benzo[b][1,4]dioxine core, a morpholino group, and a thiophene moiety. The compound’s chemical formula is C{20}H~{21}N~{3}O~{4}S~{2}~ .

Synthesis Analysis

Compound 1 is synthesized via a one-pot process that involves an Ugi-Zhu three-component reaction coupled with a cascade of aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. The reaction employs toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating. This optimized approach significantly enhances the overall yield (up to 73%) while reducing the reaction time to less than one hour .

Molecular Structure Analysis

- Sulfonamide group : Positioned at the 6-position of the benzo[b][1,4]dioxine ring, imparting additional functionality .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Enzyme Inhibitory Activity

- The compounds synthesized with the benzodioxane moiety, including derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides, were found to be good inhibitors of the lipoxygenase enzyme but only moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some of these compounds also exhibited antibacterial properties, providing a potential avenue for pharmaceutical applications (Irshad et al., 2016).

Antibacterial and Antioxidant Agents

- A study on the synthesis and characterization of novel thiosemicarbazones, including 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide, demonstrated excellent inhibition potency against Gram-positive pathogens and also possessed antioxidant activity. This indicates the potential for these compounds in therapeutic applications, especially as antibacterial and antioxidant agents (Karaküçük-Iyidoğan et al., 2014).

Antimicrobial and Antiproliferative Activity

- Sulfonamides have been recognized for their ability to form effective antiproliferative agents. A study on N-ethyl-N-methylbenzenesulfonamide derivatives revealed significant cytotoxic activity against human cell lines, as well as potent antimicrobial activity. Molecular docking studies suggested these compounds act as inhibitors against DHFR enzyme active sites, pointing to their potential in medical treatments (Abd El-Gilil, 2019).

Quantum Chemical and Biological Studies

- Computational quantum chemical studies on Uracil-5-Tertiary Sulfonamides, including derivatives like “5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione”, were conducted. The studies involved NMR, FT-Raman, FT-IR, and UV-Vis spectral chemical data calculations, and the results contributed to understanding the properties of these compounds, such as hyperpolarizability and HOMO-LUMO limits. This research plays a crucial role in the exploration of the medicinal properties of these sulfonamides (Gaurav & Krishna, 2021).

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c21-27(22,14-3-4-16-17(12-14)25-10-9-24-16)19-13-15(18-2-1-11-26-18)20-5-7-23-8-6-20/h1-4,11-12,15,19H,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLXSHWNDQLBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)

![N-(4-methoxybenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014759.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)